molecular formula C17H12Br2O4 B12385447 (3,5-dibromo-4-hydroxyphenyl)-[4,5,6,7-tetradeuterio-2-[(1R)-1-hydroxyethyl]-1-benzofuran-3-yl]methanone

(3,5-dibromo-4-hydroxyphenyl)-[4,5,6,7-tetradeuterio-2-[(1R)-1-hydroxyethyl]-1-benzofuran-3-yl]methanone

Cat. No.: B12385447
M. Wt: 444.1 g/mol
InChI Key: ZYHWDBVIUWBPCO-REUCOWGNSA-N
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Description

The compound (3,5-dibromo-4-hydroxyphenyl)-[4,5,6,7-tetradeuterio-2-[(1R)-1-hydroxyethyl]-1-benzofuran-3-yl]methanone is a complex organic molecule featuring multiple functional groups, including bromine atoms, hydroxyl groups, and a benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dibromo-4-hydroxyphenyl)-[4,5,6,7-tetradeuterio-2-[(1R)-1-hydroxyethyl]-1-benzofuran-3-yl]methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination: Introduction of bromine atoms at the 3 and 5 positions of the phenyl ring.

    Hydroxylation: Addition of a hydroxyl group at the 4 position.

    Formation of Benzofuran Ring: Cyclization to form the benzofuran ring.

    Deuteration: Introduction of deuterium atoms at specific positions to obtain the tetradeuterio derivative.

    Methanone Formation: Introduction of the methanone group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3,5-dibromo-4-hydroxyphenyl)-[4,5,6,7-tetradeuterio-2-[(1R)-1-hydroxyethyl]-1-benzofuran-3-yl]methanone: can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of bromine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of bromine atoms may introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

(3,5-dibromo-4-hydroxyphenyl)-[4,5,6,7-tetradeuterio-2-[(1R)-1-hydroxyethyl]-1-benzofuran-3-yl]methanone: has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3,5-dibromo-4-hydroxyphenyl)-[4,5,6,7-tetradeuterio-2-[(1R)-1-hydroxyethyl]-1-benzofuran-3-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

(3,5-dibromo-4-hydroxyphenyl)-[4,5,6,7-tetradeuterio-2-[(1R)-1-hydroxyethyl]-1-benzofuran-3-yl]methanone: can be compared with similar compounds such as:

    3,5-dibromo-4-hydroxybenzaldehyde: Lacks the benzofuran ring and deuterium atoms.

    4-hydroxy-3,5-dibromophenylacetic acid: Contains a carboxylic acid group instead of the benzofuran ring.

    2-(3,5-dibromo-4-hydroxyphenyl)benzofuran: Similar structure but without the deuterium atoms and methanone group.

The uniqueness of This compound lies in its specific combination of functional groups and isotopic labeling, which can provide distinct chemical and biological properties.

Properties

Molecular Formula

C17H12Br2O4

Molecular Weight

444.1 g/mol

IUPAC Name

(3,5-dibromo-4-hydroxyphenyl)-[4,5,6,7-tetradeuterio-2-[(1R)-1-hydroxyethyl]-1-benzofuran-3-yl]methanone

InChI

InChI=1S/C17H12Br2O4/c1-8(20)17-14(10-4-2-3-5-13(10)23-17)15(21)9-6-11(18)16(22)12(19)7-9/h2-8,20,22H,1H3/t8-/m1/s1/i2D,3D,4D,5D

InChI Key

ZYHWDBVIUWBPCO-REUCOWGNSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(O2)[C@@H](C)O)C(=O)C3=CC(=C(C(=C3)Br)O)Br)[2H])[2H]

Canonical SMILES

CC(C1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)Br)O)Br)O

Origin of Product

United States

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